molecular formula C20H21F3N2O2 B5487142 4-(4-morpholinylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide

4-(4-morpholinylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide

Cat. No.: B5487142
M. Wt: 378.4 g/mol
InChI Key: WWWGGXZOAJSPDE-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a morpholinylmethyl group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties . Benzyl groups are commonly used in organic synthesis, and morpholine is a common motif in pharmaceuticals.


Molecular Structure Analysis

The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is a common functional group in organofluorine compounds . The benzyl group is a common substituent derived from benzene, and morpholine is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups, for example, are known to influence the properties of the compounds they are part of due to the unique properties of the fluorine atom .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a growing area of research, and many novel applications are expected to be discovered in the future .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)18-3-1-2-16(12-18)13-24-19(26)17-6-4-15(5-7-17)14-25-8-10-27-11-9-25/h1-7,12H,8-11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWGGXZOAJSPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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